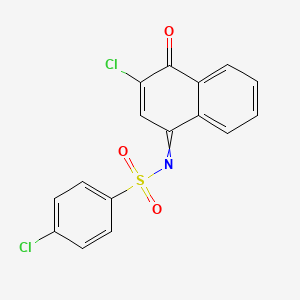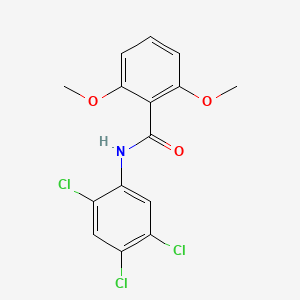![molecular formula C15H23N3O3S B6132996 N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide, also known as DOPR, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the late 1990s by a team of researchers at the University of Michigan. DOPR is a potent and selective agonist of the delta opioid receptor, which is one of the three main opioid receptors in the human body.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide involves its selective binding to the delta opioid receptor, which is mainly located in the brain and spinal cord. Activation of this receptor by N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide leads to the inhibition of neurotransmitter release, including the release of substance P and glutamate, which are involved in pain transmission and addiction. Moreover, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide activation has been shown to activate various intracellular signaling pathways, such as the mitogen-activated protein kinase pathway, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide produces a range of biochemical and physiological effects, depending on the dose and route of administration. At low doses, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide produces analgesia and sedation, while at higher doses, it can cause respiratory depression and bradycardia. Moreover, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has been shown to affect various neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, which may contribute to its effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has several advantages for laboratory experiments, such as its high potency and selectivity for the delta opioid receptor, which allows for precise manipulation of this receptor. Moreover, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has a long half-life and can be administered through various routes, such as intravenous and intraperitoneal, which allows for flexibility in experimental design. However, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide also has some limitations, such as its potential for inducing respiratory depression and its limited availability and high cost.
Orientations Futures
There are several future directions for research on N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide, including the development of more selective and potent agonists for the delta opioid receptor, the investigation of its potential as a medication-assisted treatment for opioid use disorder, and the exploration of its effects on mood and behavior. Moreover, more research is needed to understand the underlying mechanisms of N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide's therapeutic effects and to identify potential side effects and safety concerns.
Méthodes De Synthèse
The synthesis method of N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide involves several steps, including the reaction between N,N-dimethylsulfamide and 1-(3-phenylpropyl)pyrrolidine-2,5-dione in the presence of a base, followed by the addition of a sulfonamide group to the resulting compound. The final product is purified by column chromatography and characterized by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has been extensively studied for its potential therapeutic applications in various fields, such as pain management, addiction treatment, and mood disorders. It has been shown to produce analgesic effects in animal models of acute and chronic pain, without causing significant side effects such as respiratory depression and tolerance. Moreover, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has been found to reduce drug-seeking behavior and withdrawal symptoms in animal models of opioid addiction, suggesting its potential as a medication-assisted treatment for opioid use disorder. Additionally, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has been investigated for its antidepressant and anxiolytic effects in animal models of depression and anxiety, although more research is needed to confirm these findings.
Propriétés
IUPAC Name |
4-(dimethylsulfamoylamino)-2-oxo-1-(3-phenylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-17(2)22(20,21)16-14-11-15(19)18(12-14)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14,16H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXHCNJCJNEYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)

![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)

![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6133012.png)